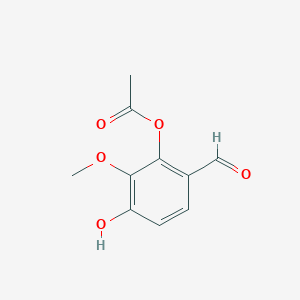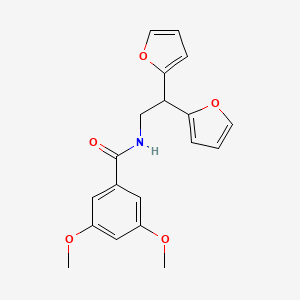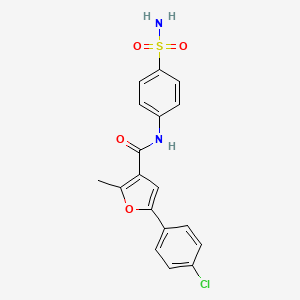
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors, which are designed to block the activity of certain enzymes in the body that are involved in inflammation and immune responses. CP-690,550 has shown promise in treating a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide works by blocking the activity of Janus kinases, which are enzymes that play a key role in inflammation and immune responses. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent immune cells from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the body. It can reduce inflammation and improve joint function in patients with rheumatoid arthritis, as well as improve skin lesions and reduce itching in patients with psoriasis. This compound has also been shown to reduce inflammation in the gut and improve symptoms in patients with inflammatory bowel disease.
実験室実験の利点と制限
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Janus kinases, meaning that it can effectively block their activity without affecting other enzymes or pathways in the body. This compound is also available in a highly pure form, making it easy to use in experiments. However, there are some limitations to its use in lab experiments, including the fact that it can be toxic to certain cell types at high concentrations, and that it may have off-target effects on other enzymes or pathways in the body.
将来の方向性
There are several potential future directions for research on 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness or reduce side effects. Another area of research is the investigation of its potential use in treating other autoimmune and inflammatory conditions, such as multiple sclerosis or lupus. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs or therapies to improve its effectiveness or reduce the risk of resistance.
合成法
The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 4-chloro-4'-nitrodiphenylsulfone. This compound is then reduced to 4-chloro-4'-aminodiphenylsulfone, which is further reacted with 2-methylfuran-3-carboxylic acid to yield this compound.
科学的研究の応用
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory conditions. Research has shown that it can effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLZFFWZOQTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
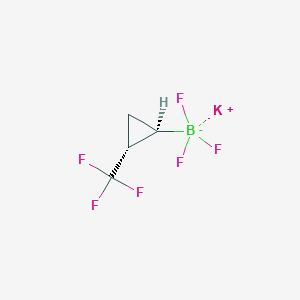
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
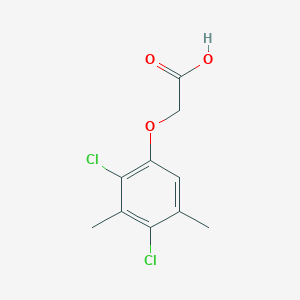
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)

![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
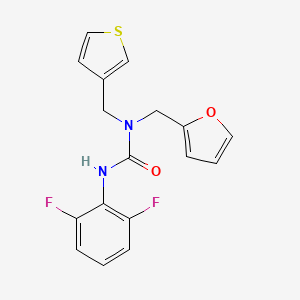
![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)
